molecular formula C18H15FN2O4S B2798704 (Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005728-44-8

(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2798704
CAS No.: 1005728-44-8
M. Wt: 374.39
InChI Key: FKWFCSVRFUIIGT-ZZEZOPTASA-N
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Description

(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15FN2O4S and its molecular weight is 374.39. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that are crucial for its biological activity:

  • Fluorobenzoyl group : Enhances lipophilicity, potentially affecting pharmacokinetics.
  • Thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide group : Often associated with improved solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. A study on similar thiazole derivatives showed promising results against various pathogens, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL for some derivatives . The presence of the fluorinated aromatic ring may enhance these effects by increasing the compound's interaction with microbial membranes.

Anticancer Properties

Compounds structurally related to this compound have been investigated for their anticancer potential. For example, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant cytotoxicity . The specific mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups like fluorine can enhance the compound's reactivity and interaction with biological targets.
  • Thiazole Modifications : Alterations in the thiazole ring have been linked to varying degrees of antimicrobial and anticancer activity, suggesting that specific substitutions can lead to enhanced potency.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various thiazole derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with superior antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that thiazole-containing compounds exhibited significant cytotoxic effects on breast cancer cell lines, with some derivatives showing IC50 values below 10 µM. This suggests that this compound could be a candidate for further development in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeMIC/IC50 ValuesReference
Antimicrobial50 μg/mL
Anticancer<10 µM

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Fluorine SubstitutionIncreased potency
Thiazole VariantsVariable efficacy

Properties

IUPAC Name

methyl 2-[2-(4-fluorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S/c1-24-13-7-8-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFCSVRFUIIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.